Acidity Enhancement: pKa Shift of 1.8 Log Units Versus the Parent Cyclobutanecarboxylic Acid
The electron-withdrawing inductive effect of the α-bromine atom substantially increases the acidity of 1-bromocyclobutanecarboxylic acid compared to the non-halogenated parent. The predicted pKa of the title compound is 2.95 [1], representing an approximately 70-fold increase in acid strength over cyclobutanecarboxylic acid, whose experimentally determined pK1 is 4.785 at 25°C . Among the halogen series, the bromo compound (pKa 2.95) is intermediate in acidity between the 1-fluoro analog (pKa 2.72, predicted) and the 1-chloro analog (pKa 2.94, predicted) , providing a tunable acidity window for applications where protonation state dictates solubility, salt formation, or receptor binding.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.95 (predicted, ACD/Labs) |
| Comparator Or Baseline | Cyclobutanecarboxylic acid: pK1 = 4.785 (experimental, 25°C); 1-Chlorocyclobutanecarboxylic acid: pKa = 2.94 (predicted); 1-Fluorocyclobutanecarboxylic acid: pKa = 2.72 (predicted) |
| Quantified Difference | ΔpKa = -1.84 vs parent (70× stronger acid); -0.22 vs 1-fluoro analog; +0.01 vs 1-chloro analog |
| Conditions | Predicted (ACD/Labs Percepta) for halogenated compounds; experimental titration for parent at 25°C |
Why This Matters
The 1.8-unit pKa shift dictates the ionization state at physiological pH, directly impacting solubility, formulation strategy, and biological assay outcomes in ways that the parent compound cannot replicate.
- [1] ChemBase.cn, 1-bromocyclobutane-1-carboxylic acid, Acid pKa 2.9455838, CBID: 236185, http://www.chembase.cn/molecule-236185.html. View Source
